3,10-Diazabicyclo[4.3.1]decan-4-one
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Overview
Description
3,10-Diazabicyclo[4.3.1]decan-4-one is a chemical compound with the CAS Number: 1208711-11-8 . It has a molecular weight of 154.21 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O/c11-8-4-6-2-1-3-7(10-6)5-9-8/h6-7,10H,1-5H2,(H,9,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Spasmolytic Activity
3,10-Diazabicyclo[4.3.1]decan-4-one has been studied for its spasmolytic activity. Research has found that analogues of this compound exhibit specific anti-serotonin and anti-histaminic properties, with some showing non-specific spasmolytic activity (Razdan et al., 1987).
pKa Studies
The pKa values of this compound and related compounds have been measured, providing insights into their conformational behaviors and influence on pharmacological properties (Sasaki et al., 1971).
Synthesis Methods
Efficient synthesis methods for this compound derivatives have been developed, contributing to advancements in organic chemistry and potential pharmacological applications. These methods utilize various starting materials, including octanedioic acid (Paliulis et al., 2013).
Structural Studies
This compound derivatives have been structurally characterized, with studies focusing on their conformational states in solution and solid forms. Such research contributes to understanding the physical and chemical properties of these compounds (Garrison et al., 1993).
Noncovalent Self-Assembly
Studies on this compound have explored its potential in noncovalent self-assembly processes, leading to insights into the influence of structural variations on molecular assembly patterns (Du et al., 2004).
Catalytic Applications
This compound has been used as a catalyst in various chemical reactions, demonstrating its versatility and potential in synthetic chemistry. This includes its use in one-pot, multi-component condensation reactions (Azizian et al., 2012).
Antimicrobial Evaluation
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, contributing to the search for new antimicrobial agents (Williams et al., 1985).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3,10-diazabicyclo[4.3.1]decan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-4-6-2-1-3-7(10-6)5-9-8/h6-7,10H,1-5H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAPIPXGKAQEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NCC(C1)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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